molecular formula C21H26Cl2N8 B12351351 Bismarck Brown CAS No. 8052-76-4

Bismarck Brown

Cat. No.: B12351351
CAS No.: 8052-76-4
M. Wt: 461.4 g/mol
InChI Key: WLKAMFOFXYCYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismarck Brown, also known as this compound Y or Basic Brown 1, is a diazo dye with the chemical formula C18H18N8·2HCl. It was one of the earliest azo dyes, first described in 1863 by German chemist Carl Alexander von Martius. This compound is primarily used in histology for staining tissues, particularly for staining acid mucins and mast cell granules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bismarck Brown is relatively straightforward. It involves the double diazotization of 1,3-phenylenediamine. The reaction starts with the formation of a bis(diazonium) ion from 1,3-phenylenediamine in the presence of hydrochloric acid and sodium nitrite. This bis(diazonium) ion then reacts with two equivalents of 1,3-phenylenediamine to form the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve additional steps to ensure purity and yield. The process typically includes the use of toluenediamines along with phenylenediamine to produce oligomers with three or more diazo groups .

Chemical Reactions Analysis

Types of Reactions: Bismarck Brown undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bismarck Brown involves its ability to bind to specific biological molecules. The dye interacts with acid mucins and other cellular components, leading to a color change that allows for the visualization of these structures under a microscope. The molecular targets include nucleic acids and proteins, and the pathways involved are primarily related to the binding and staining of these molecules .

Comparison with Similar Compounds

    Congo Red: Another azo dye used for staining in histology.

    Methylene Blue: A dye used for staining in microbiology and histology.

    Crystal Violet: Commonly used in Gram staining for bacteria.

Uniqueness: Bismarck Brown is unique in its ability to stain acid mucins and mast cell granules specifically. While other dyes like Congo Red and Methylene Blue have their own specific applications, this compound’s specificity for certain cellular components makes it particularly valuable in histological studies .

Properties

CAS No.

8052-76-4

Molecular Formula

C21H26Cl2N8

Molecular Weight

461.4 g/mol

IUPAC Name

(2,4-diamino-5-methylphenyl)-[3-(2,4-diamino-5-methylphenyl)iminoazaniumyl-4-methylphenyl]iminoazanium;dichloride

InChI

InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H

InChI Key

WLKAMFOFXYCYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=[NH+]C2=C(C=C(C(=C2)C)N)N)[NH+]=NC3=C(C=C(C(=C3)C)N)N.[Cl-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.